N1-(4-(dimethylamino)phenyl)-N2-methyloxalamide
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Overview
Description
N1-(4-(dimethylamino)phenyl)-N2-methyloxalamide is an organic compound that belongs to the class of oxalamides It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-(dimethylamino)phenyl)-N2-methyloxalamide typically involves the reaction of 4-(dimethylamino)aniline with oxalyl chloride, followed by the introduction of a methyl group. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Reaction of 4-(dimethylamino)aniline with oxalyl chloride in the presence of a base such as pyridine to form the intermediate 4-(dimethylamino)phenyl oxalyl chloride.
Step 2: Introduction of a methyl group to the intermediate using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(4-(dimethylamino)phenyl)-N2-methyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding oxalamide derivatives with oxidized functional groups.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted oxalamide derivatives with different functional groups.
Scientific Research Applications
N1-(4-(dimethylamino)phenyl)-N2-methyloxalamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials and as a component in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of N1-(4-(dimethylamino)phenyl)-N2-methyloxalamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The oxalamide moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-(dimethylamino)phenyl)-N2-ethyloxalamide
- N1-(4-(dimethylamino)phenyl)-N2-propyloxalamide
- N1-(4-(dimethylamino)phenyl)-N2-butoxyoxalamide
Uniqueness
N1-(4-(dimethylamino)phenyl)-N2-methyloxalamide is unique due to its specific structural features, including the presence of a dimethylamino group and a methylated oxalamide moiety. These structural characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-methyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-12-10(15)11(16)13-8-4-6-9(7-5-8)14(2)3/h4-7H,1-3H3,(H,12,15)(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSUTAUIGZVLIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC1=CC=C(C=C1)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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